molecular formula C13H9IN2 B8600043 1-(2-iodophenyl)-1H-indazole

1-(2-iodophenyl)-1H-indazole

Cat. No. B8600043
M. Wt: 320.13 g/mol
InChI Key: RJCYJQUXGHZJSG-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

Sulfuric acid (7.67 mL, 144 mmol) was added to a solution of 2-(1H-indazol-1-yl)aniline (1.771 g, 8.46 mmol) in concentrated HCl (2.030 mL, 25.4 mmol) at 0° C. The solution was stirred and after cooling back to 0° C., sodium nitrite (0.584 g, 8.46 mmol) in water (3.5 mL) was added dropwise. The reaction was stirred 40 min at 0° C. before potassium iodide (2.81 g, 16.93 mmol) in water (3.5 mL) was added dropwise and the solution was stirred at RT. After 1 h, the reaction is poured into ice with ethyl acetate and separated. The aqueous layer was extracted with EtOAc. The combined organic extracts were washed with 1N HCl, water, saturated sodium bicarbonate, 1N sodium sulfite, and dried over sodium sulfate. The solution was filtered and concentrated in vacuo to give the crude material as an orange oil. The crude material was purified by silica gel chromatography by eluting with 1:4 EtOAc in hexane, to provide 1-(2-iodophenyl)-1H-indazole.
Quantity
7.67 mL
Type
reactant
Reaction Step One
Quantity
1.771 g
Type
reactant
Reaction Step One
Name
Quantity
2.03 mL
Type
reactant
Reaction Step One
Quantity
0.584 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
2.81 g
Type
reactant
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N:6]1([C:15]2[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=2N)[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[N:7]1.Cl.N([O-])=O.[Na+].[I-:27].[K+]>O.C(OCC)(=O)C>[I:27][C:16]1[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=1[N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[N:7]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
7.67 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.771 g
Type
reactant
Smiles
N1(N=CC2=CC=CC=C12)C1=C(N)C=CC=C1
Name
Quantity
2.03 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0.584 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.81 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
3.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the solution was stirred at RT
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with 1N HCl, water, saturated sodium bicarbonate, 1N sodium sulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude material as an orange oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
by eluting with 1:4 EtOAc in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C(C=CC=C1)N1N=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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